
Palmitoyl alanine
Overview
Description
Palmitoyl alanine is a compound formed by the conjugation of palmitic acid, a long-chain saturated fatty acid, with alanine, an amino acid. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and cosmetics. The palmitoyl group enhances the lipophilicity of alanine, which can influence its biological activity and membrane permeability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitoyl alanine can be synthesized through the reaction of palmitic acid with alanine. The process typically involves the formation of an amide bond between the carboxyl group of palmitic acid and the amino group of alanine. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Palmitoyl alanine can undergo various chemical reactions, including:
Oxidation: The palmitoyl group can be oxidized to form palmitic acid derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.
Substitution: The amino group of alanine can participate in substitution reactions to form different derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions
Major Products:
Oxidation: Palmitic acid derivatives.
Reduction: Corresponding amine and alcohol.
Substitution: Various substituted alanine derivatives
Scientific Research Applications
Palmitoyl alanine has several scientific research applications:
Chemistry: Used as a model compound to study amide bond formation and lipid-amino acid conjugation.
Biology: Investigated for its role in enhancing the membrane permeability of peptides and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its skin-conditioning properties
Mechanism of Action
The mechanism of action of palmitoyl alanine involves its ability to interact with biological membranes due to its lipophilic palmitoyl group. This interaction can enhance the permeability of the compound, allowing it to effectively deliver active ingredients across cell membranes. The palmitoyl group can also influence the stability and bioavailability of the compound .
Comparison with Similar Compounds
Palmitoyl glycine: Similar in structure but with glycine instead of alanine.
Palmitoyl serine: Contains serine instead of alanine.
Palmitoyl lysine: Contains lysine instead of alanine
Uniqueness: Palmitoyl alanine is unique due to the specific properties imparted by the alanine residue. The presence of alanine can influence the compound’s interaction with biological systems differently compared to other amino acids. This uniqueness makes this compound a valuable compound for specific applications in drug delivery and cosmetics .
Biological Activity
Palmitoyl alanine, specifically N-palmitoyl L-alanine, is a derivative of the amino acid alanine that has garnered attention for its biological activities, particularly in pharmaceutical and biochemical applications. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and case studies.
Synthesis and Characterization
N-palmitoyl L-alanine is synthesized through the acylation of L-alanine with palmitic acid. This modification enhances the lipophilicity of alanine, allowing it to interact more effectively with lipid membranes and biological systems. Characterization of this compound typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Biological Activities
1. Gelation Properties and Biocompatibility:
Research has shown that N-palmitoyl L-alanine can form organogels when combined with injectable oils. A study evaluated twelve derivatives, concluding that N-palmitoyl L-alanine exhibited superior gelation properties compared to ester derivatives. The selected formulation (10% w/v N-palmitoyl L-alanine in safflower oil) was biocompatible and demonstrated sustained release characteristics when used as a parenteral implant for granisetron, an antiemetic drug. This formulation significantly reduced cisplatin-induced pica in rats, indicating its potential for managing chemotherapy-induced nausea .
2. Mechanisms of Action:
The biological activity of N-palmitoyl L-alanine is partly attributed to its role in palmitoylation—a post-translational modification that affects protein function and localization. For instance, palmitoylation has been shown to regulate various signaling pathways by modifying protein interactions and stability. In hepatocellular carcinoma (HCC) models, palmitoylation driven by N-palmitoyl L-alanine led to the degradation of the PHF2 protein through proteasomal pathways, influencing lipid metabolism and cancer progression .
3. Anti-inflammatory Effects:
Studies have indicated that N-palmitoyl L-alanine can modulate inflammatory responses. By reducing levels of pro-inflammatory markers such as Substance P and preprotachykinin A mRNA expression in gastric tissues, it may exert protective effects against inflammation induced by chemotherapeutic agents .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Granisetron Delivery System
In a preclinical study, N-palmitoyl L-alanine was utilized in an organogel formulation for the sustained release of granisetron. The study demonstrated significant efficacy in reducing emesis associated with cisplatin treatment over a two-week observation period, highlighting its potential as a supportive therapy in cancer treatment .
Case Study 2: Lipid Metabolism Regulation
A recent investigation into the effects of N-palmitoyl L-alanine on HCC cells revealed its role in altering lipid metabolism via the PHF2/SREBP1c axis. The study illustrated how palmitoylation influenced cellular pathways that could be targeted for therapeutic interventions in liver cancer .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing palmitoyl alanine in academic laboratories?
- Methodological Answer : this compound synthesis typically involves coupling palmitic acid to alanine via solid-phase peptide synthesis (SPPS) or solution-phase methods. Post-synthesis, purification is achieved using reverse-phase HPLC, and structural confirmation requires nuclear magnetic resonance (NMR) for backbone assignment (¹H, ¹³C) and mass spectrometry (MS) for molecular weight validation . Purity must exceed 95% for reproducible biological assays, with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) used to verify homogeneity .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies require controlled incubations at physiological (pH 7.4), acidic (pH 3–5), and alkaline (pH 8–10) conditions, coupled with temperature gradients (e.g., 4°C, 25°C, 37°C). Degradation is monitored via HPLC or LC-MS at fixed intervals. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while Fourier-transform infrared spectroscopy (FTIR) identifies structural breakdown products .
Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for quantification due to its sensitivity and specificity. Sample preparation involves protein precipitation (e.g., acetonitrile) followed by solid-phase extraction (SPE). Calibration curves must use isotopically labeled internal standards (e.g., deuterated this compound) to correct for matrix effects .
Advanced Research Questions
Q. How does the palmitoyl moiety influence the membrane-targeting behavior of this compound in cellular models?
- Methodological Answer : Use fluorescently tagged this compound (e.g., FITC-labeled) to track localization via confocal microscopy. Liposome-binding assays with varying lipid compositions (e.g., phosphatidylcholine vs. cholesterol-rich membranes) quantify partitioning efficiency. Site-directed mutagenesis or chemical modification (e.g., C4A substitution in palmitoylated proteins) can disrupt membrane interactions, as shown in bacterial gasdermin pore studies .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from batch-to-batch variability or assay conditions. Mitigation includes:
- Standardized synthesis protocols : Document SPPS coupling efficiency and purification metrics .
- Rigorous controls : Use inactive analogs (e.g., non-palmitoylated alanine) to isolate lipid-dependent effects .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data while accounting for inter-study heterogeneity .
Q. How can computational modeling predict the interaction dynamics of this compound with lipid bilayers?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields like CHARMM36 or Martini coarse-grained models simulate insertion kinetics and lipid reorganization. Key parameters include palmitoyl tail flexibility and alanine’s hydrogen-bonding capacity. Validate predictions with neutron scattering or surface plasmon resonance (SPR) to measure bilayer penetration depth .
Q. What experimental frameworks address the challenge of this compound’s low aqueous solubility in in vitro assays?
- Methodological Answer : Solubility is enhanced using biocompatible surfactants (e.g., polysorbate 80) or cyclodextrin-based encapsulation. Dynamic light scattering (DLS) monitors aggregation, while critical micelle concentration (CMC) determinations guide surfactant selection. For cellular uptake studies, compare solvent-free delivery methods (e.g., electroporation) with solvent-based systems .
Q. Data Reporting and Reproducibility
Q. What metadata is critical for ensuring reproducibility in this compound studies?
- Methodological Answer : Report synthesis yield, purity metrics (HPLC/NMR), storage conditions, and solvent systems. For biological assays, document cell lines, passage numbers, and assay buffers. Use Supplementary Information for raw spectra, chromatograms, and simulation trajectories, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Q. How should researchers statistically validate dose-response relationships in this compound bioactivity studies?
- Methodological Answer : Employ nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use bootstrap resampling or Bayesian inference to estimate confidence intervals. Replicate experiments across independent batches to distinguish compound-specific effects from experimental noise .
Properties
IUPAC Name |
(2S)-2-(hexadecanoylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17(2)19(22)23/h17H,3-16H2,1-2H3,(H,20,21)(H,22,23)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBFOSKZAWRBJI-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204807 | |
Record name | Palmitoyl alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56255-31-3 | |
Record name | Palmitoyl alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056255313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palmitoyl alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALMITOYL ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68HNC9TLVC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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